7-Aminoheptan-2-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-aminoheptan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNXZLATPXLCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Aminoheptan 2 One Hydrochloride and Its Precursors
Strategic Approaches to Aminoketone Synthesis
The construction of aminoketones is a fundamental challenge in organic synthesis, with two primary strategic approaches: the formation of key carbon-carbon bonds to assemble the carbon framework and the interconversion of existing functional groups to introduce the desired amine and ketone moieties.
Carbon-Carbon Bond Formation Strategies
The creation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecules from simpler precursors. In the context of aminoketone synthesis, several powerful methods are employed.
The Mannich reaction stands out as a classic and effective method for producing β-aminoketones through the formation of a carbon-carbon bond. organic-chemistry.org This reaction typically involves the condensation of an enolizable ketone, an aldehyde, and a primary or secondary amine. While traditionally requiring harsh conditions and stoichiometric amounts of base, modern variations have introduced catalytic approaches to improve efficiency and reaction conditions. organic-chemistry.org
Another significant strategy involves the coupling of different electrophiles , a method that has been advanced through palladium-catalyzed reactions. This approach avoids the need for pre-formed organometallic reagents by utilizing in situ reduction to generate reactive intermediates under mild conditions. researchgate.net Furthermore, the combination of nickel and hydrogen atom transfer (HAT) photocatalysis has enabled the ring-opening of N-tosyl styrenyl aziridines with aldehydes to regioselectively furnish β-amino ketones. google.com
These carbon-carbon bond forming strategies are summarized in the table below:
| Strategy | Description | Key Features |
| Mannich Reaction | Condensation of a ketone, aldehyde, and amine. | Forms a C-C bond adjacent to the carbonyl group. Catalytic variants offer milder conditions. organic-chemistry.org |
| Palladium-Catalyzed Cross-Electrophile Coupling | Forms C-C and C-heteroatom bonds from two distinct electrophiles. | Avoids pre-formed organometallic reagents; proceeds under mild conditions. researchgate.net |
| Photocatalytic Ring Opening | Nickel and HAT photocatalysis open aziridine rings with aldehydes. | Provides β-amino ketones with complete regiocontrol. google.com |
Functional Group Interconversion Routes
Functional group interconversion (FGI) provides an alternative and often complementary approach to aminoketone synthesis. These methods start with a pre-formed carbon skeleton and introduce or modify functional groups to arrive at the target aminoketone.
A common FGI strategy is the oxidation of amino alcohols . This transformation directly converts a hydroxyl group into a ketone while preserving the amino functionality. Another important route is the reduction of azido ketones or nitro ketones . These precursors, which can often be prepared through various synthetic methods, are converted to the corresponding aminoketones via selective reduction of the azide or nitro group.
The Heyns rearrangement offers a pathway to α-amino ketones from α-hydroxy ketones. This reaction proceeds through the formation of an α-hydroxy imine, which then rearranges to the final product. colab.ws Additionally, the transformation of amino acids into α-acyl aminoketones represents a valuable FGI strategy, leveraging the readily available chiral pool of amino acids. rsc.org
Key functional group interconversion strategies are outlined below:
| Strategy | Precursor Functional Group | Target Functional Group |
| Oxidation | Amino alcohol | Aminoketone |
| Reduction | Azido ketone / Nitro ketone | Aminoketone |
| Heyns Rearrangement | α-Hydroxy ketone | α-Amino ketone colab.ws |
| Acylation | Amino acid | α-Acyl aminoketone rsc.org |
Specific Synthetic Pathways to 7-Aminoheptan-2-one (B1287075)
While general strategies provide a toolbox for aminoketone synthesis, the preparation of a specific target like 7-Aminoheptan-2-one requires the development of tailored synthetic pathways. These routes often begin with the synthesis of a suitable precursor, which is then converted to the final product.
A plausible precursor for 7-Aminoheptan-2-one is 7-aminoheptanoic acid. A patented method for the synthesis of 7-aminoheptanoic acid starts from 6-bromoethyl caproate and nitromethane. google.com This multi-step process involves the initial reaction of nitromethane with an alcohol sodium solution, followed by the addition of 6-bromocaproic acid ethyl ester. Subsequent hydrolysis and reduction steps yield the desired 7-aminoheptanoic acid. google.com
Once 7-aminoheptanoic acid is obtained, it can be converted to 7-Aminoheptan-2-one. A general and efficient method for converting N-protected α-amino acids into N-protected α-amino ketones involves the use of Grignard reagents in the presence of a copper(I) catalyst. researchgate.net This method proceeds through an in situ generated activated ester of the carboxylic acid, which then reacts with the Grignard reagent to form the ketone with high yield and without racemization. researchgate.net A similar approach could be envisioned for the synthesis of 7-Aminoheptan-2-one from N-protected 7-aminoheptanoic acid.
Grignard or Organolithium Reagent Addition to Weinreb Amides
The addition of organometallic reagents, such as Grignard or organolithium reagents, to Weinreb amides is a widely used and reliable method for the synthesis of ketones, and it represents a viable strategy for the preparation of a protected precursor to 7-Aminoheptan-2-one. nih.govchemicalforums.com The Weinreb amide, an N-methoxy-N-methyl amide, reacts with these nucleophiles to form a stable tetrahedral intermediate that resists over-addition, a common side reaction with other carboxylic acid derivatives. acs.org
For the synthesis of an N-protected 7-Aminoheptan-2-one, N-protected 7-aminoheptanoic acid would first be converted to its corresponding Weinreb amide. This can be achieved using various coupling agents. researchgate.net Subsequent reaction of the Weinreb amide with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium would yield the N-protected 7-Aminoheptan-2-one. acs.org The protecting group can then be removed under appropriate conditions to afford the final product, which can be isolated as its hydrochloride salt.
The key advantages of the Weinreb amide approach are its high yields, tolerance of various functional groups, and the prevention of over-addition to form tertiary alcohols. nih.gov
Oxidative Cleavage Methods for Precursor Aldehyde Introduction
Oxidative cleavage of alkenes is a powerful tool in organic synthesis for the generation of carbonyl compounds, including aldehydes and ketones. This strategy could be employed to introduce the ketone functionality in a precursor to 7-Aminoheptan-2-one.
A potential synthetic route could involve a starting material with a terminal double bond, which can be oxidatively cleaved to an aldehyde. For instance, an N-protected amino alkene could be subjected to ozonolysis followed by a reductive workup to yield the corresponding N-protected amino aldehyde. This aldehyde can then be reacted with a methyl organometallic reagent to install the methyl group and, after oxidation of the resulting secondary alcohol, provide the desired ketone.
Alternatively, the synthesis of 7-amino-1-nitro-2-heptanone derivatives has been reported starting from 2-(nitromethylidene)hexahydro-1H-azepine. researchgate.net While this provides a closely related structure, further transformations would be necessary to remove the nitro group and potentially modify the substitution pattern to arrive at 7-Aminoheptan-2-one.
Deracemization Cascades in Enantioselective Aminoketone Synthesis
The development of enantioselective synthetic methods is crucial for accessing chiral aminoketones, which are important building blocks for pharmaceuticals and other bioactive molecules. Deracemization cascades, which convert a racemic mixture into a single enantiomer, offer an elegant and efficient approach to this challenge.
These cascades often employ enzymes, such as amine transaminases (ATAs), in one-pot processes. A typical deracemization strategy involves the selective oxidation of one enantiomer of a racemic amine to the corresponding ketone by one enzyme, followed by the stereoselective reduction of the in situ generated ketone back to the desired enantiomer of the amine by a second, stereocomplementary enzyme.
For the enantioselective synthesis of 7-Aminoheptan-2-one, a racemic mixture of the aminoketone could theoretically be subjected to a deracemization cascade. This would require the identification or engineering of specific enzymes that can act on this substrate. For instance, one enantiomer could be selectively deaminated to the corresponding diketone, which is then re-aminated to the desired single enantiomer of 7-Aminoheptan-2-one. While specific enzymatic cascades for 7-Aminoheptan-2-one have not been reported, the principles of deracemization offer a promising avenue for its enantioselective preparation.
Formation and Purification of Hydrochloride Salt Forms
The formation of a hydrochloride salt is a common strategy in medicinal chemistry to improve the handling, stability, and solubility of amine-containing compounds. The basic nitrogen atom of the amine is protonated by hydrochloric acid to form an ammonium (B1175870) salt, which is typically a crystalline solid that is more readily purified and formulated than the free base.
The general procedure for the formation of an aminoketone hydrochloride, such as 7-aminoheptan-2-one hydrochloride, involves dissolving the free amine in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride (HCl) in an organic solvent (e.g., diethyl ether, isopropanol (B130326), or ethanol) or as a gas. The hydrochloride salt then precipitates from the solution and can be collected by filtration.
In the case of the precursor, 7-amino-1-nitro-2-heptanone, its hydrochloride salt has been synthesized via the hydrolysis of 2-(nitromethylidene)hexahydro-1H-azepine in an ethanolic solution of concentrated hydrochloric acid. The resulting salt was isolated as colorless, hygroscopic crystals.
Purification of the hydrochloride salt is typically achieved through recrystallization. The choice of solvent for recrystallization is critical and is determined by the solubility profile of the salt. A common technique involves dissolving the crude salt in a minimal amount of a hot solvent in which it is soluble and then allowing the solution to cool, inducing crystallization of the purified salt. A mixture of solvents, such as isopropanol and heptane (B126788), has been used for the recrystallization of 7-amino-1-nitro-2-heptanone hydrochloride. The purified crystals are then collected by filtration, washed with a cold, non-polar solvent to remove residual impurities, and dried under vacuum.
The purity of the final product can be assessed using various analytical techniques, including:
Melting Point Determination: A sharp melting point range is indicative of high purity.
Spectroscopy (NMR, IR): To confirm the chemical structure and identify any impurities.
Chromatography (HPLC, TLC): To quantify the purity and detect trace impurities.
Table 1: General Parameters for the Formation and Purification of Aminoketone Hydrochloride Salts
| Parameter | Description | Typical Conditions/Reagents |
| Salt Formation | Reaction of the free amine with hydrochloric acid. | Gaseous HCl, HCl in diethyl ether, HCl in isopropanol. |
| Solvent for Precipitation | An organic solvent in which the hydrochloride salt is poorly soluble. | Diethyl ether, acetone, ethyl acetate (B1210297). |
| Purification Method | Recrystallization is the most common technique. | Varies depending on the compound; common systems include isopropanol/heptane, ethanol/ether. |
| Drying | Removal of residual solvents. | Vacuum oven at a controlled temperature. |
Considerations for Enhanced Stability and Solubility of the Hydrochloride Salt
The conversion of an amine to its hydrochloride salt is primarily done to enhance its stability and aqueous solubility. However, several factors need to be considered to optimize these properties.
Stability:
The stability of aminoketone hydrochloride salts can be influenced by factors such as air, light, and temperature. Some aminoketones, particularly cathinone derivatives, have been shown to be unstable as hydrochloride salts in the presence of air, leading to oxidative degradation. While specific stability data for this compound is not available, it is a prudent consideration in its handling and storage.
Key considerations for enhancing stability include:
Storage Conditions: Storing the hydrochloride salt in a well-sealed container, protected from light and moisture, and at a controlled temperature is crucial. For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Hygroscopicity: Some hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the air. This can affect the physical and chemical stability of the compound. Proper drying and storage in a desiccator can mitigate this issue.
pH of the Environment: The stability of the salt can be pH-dependent. In aqueous solutions, maintaining an acidic pH will favor the protonated, more stable form of the amine.
Solubility:
Generally, hydrochloride salts of amines exhibit significantly higher aqueous solubility compared to their corresponding free bases. This is due to the ionic nature of the salt, which allows for favorable interactions with polar water molecules.
Factors influencing the solubility of the hydrochloride salt include:
Common Ion Effect: The solubility of a hydrochloride salt in an aqueous solution can be reduced by the presence of a common ion (Cl⁻). This is an important consideration in formulation, especially when other chloride-containing excipients are used.
Crystal Lattice Energy: The strength of the interactions within the crystal lattice of the salt can affect its solubility. A higher lattice energy will generally lead to lower solubility.
pH of the Solution: The solubility of an amine hydrochloride is highly dependent on the pH of the aqueous medium. At a pH below the pKa of the amine, the compound will exist predominantly in its protonated, more soluble form. As the pH increases above the pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.
Table 2: Factors Affecting the Stability and Solubility of Aminoketone Hydrochloride Salts
| Property | Influencing Factors | Considerations for Optimization |
| Stability | Air (Oxygen), Light, Temperature, Moisture (Hygroscopicity) | Store in airtight, light-resistant containers under inert gas if necessary. Control temperature and humidity. |
| Solubility | pH of the medium, Presence of common ions, Crystal form (polymorphism) | Maintain an acidic pH in aqueous solutions. Avoid high concentrations of other chloride salts. Characterize and control the crystalline form. |
Reactivity and Chemical Transformations of 7 Aminoheptan 2 One and Its Hydrochloride Salt
Reactions Involving the Amino Group
The primary amino group (-NH2) at the 7-position is a key site for a variety of chemical transformations due to the nucleophilic nature of the nitrogen atom. This nucleophilicity allows it to react with a wide range of electrophilic species.
Nucleophilic Substitution Reactions
The amino group of 7-aminoheptan-2-one (B1287075) can act as a nucleophile, attacking and displacing a leaving group on an electrophilic carbon atom. A common example is the reaction with alkyl halides, where the nitrogen atom attacks the electron-deficient carbon bearing a halogen, leading to the formation of a new carbon-nitrogen bond and yielding a secondary amine. The reactivity of the amino group in such reactions is a fundamental aspect of its chemical profile. rsc.org
Condensation Reactions, including Schiff Base Formation
One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netwjpsonline.com The reaction between 7-aminoheptan-2-one and an aldehyde or another ketone proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. nih.gov This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final imine product, which contains a carbon-nitrogen double bond (C=N). wjpsonline.comnih.gov
The stability of the resulting Schiff base can vary; those derived from aromatic aldehydes tend to be more stable due to conjugation. wjpsonline.com This reaction is versatile and widely used in organic synthesis. researchgate.net
Table 1: Schiff Base Formation Reaction
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
|---|
Acylation and Amide Bond Formation
The amino group of 7-aminoheptan-2-one readily undergoes acylation when treated with acylating agents to form a stable amide bond. This transformation is fundamental in peptide synthesis and the creation of many biologically important molecules. researchgate.netnih.gov The process requires the activation of a carboxylic acid, which can then react with the amine. umich.edu
Common acylating agents include:
Acyl Chlorides and Anhydrides: These highly reactive derivatives react directly with the amine to form the amide and a byproduct (HCl or a carboxylic acid, respectively).
Carboxylic Acids with Coupling Reagents: In a widely used approach, a carboxylic acid is activated in situ using coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts. researchgate.netumich.edu These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. umich.edu
The resulting amide is a robust functional group characterized by a planar structure due to resonance, which imparts a partial double bond character to the C-N bond. nih.gov
Table 2: Common Methods for Amide Bond Formation
| Method | Activating Agent | Description |
|---|---|---|
| Acyl Halide Method | None required | The amine reacts directly with a highly reactive acyl halide. |
| Anhydride Method | None required | The amine reacts directly with a carboxylic acid anhydride. |
Hydroxamic Acid Formation
Hydroxamic acids are a class of compounds with the general structure R-C(=O)N(OH)-R'. wikipedia.org Their synthesis typically involves the reaction of a carboxylic acid derivative (such as an ester or acyl chloride) with a hydroxylamine (B1172632) salt. wikipedia.orgnih.gov For instance, benzohydroxamic acid can be prepared from methyl benzoate (B1203000) and hydroxylamine. wikipedia.org Another method involves the coupling of a carboxylic acid with hydroxylamine using activating agents. nih.govorganic-chemistry.org
It is important to note that the formation of a hydroxamic acid does not directly proceed from the amino group of a compound like 7-aminoheptan-2-one. Rather, a carboxylic acid functional group is the precursor to the hydroxamic acid moiety. nih.gov Therefore, to synthesize a hydroxamic acid from 7-aminoheptan-2-one, the molecule would first need to be transformed to introduce a carboxylic acid group.
Transformations at the Ketone Functionality
The ketone group at the 2-position, with its electrophilic carbonyl carbon and potential for enolization, is the second major site of reactivity in the molecule.
Reductive Transformations to Alcohols or Hydrocarbons
The ketone functionality of 7-aminoheptan-2-one can be readily reduced to a secondary alcohol or, under more forceful conditions, completely deoxygenated to a hydrocarbon.
Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol (7-aminoheptan-2-ol) using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These hydride reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. The reduction of α-amino ketones is a key step in the synthesis of various pharmacologically relevant molecules. researchgate.net
Table 3: Reduction Products of the Ketone Group
| Reagent Type | Product Functional Group | Example Product from 7-Aminoheptan-2-one |
|---|---|---|
| Hydride Reducing Agents (e.g., NaBH4) | Secondary Alcohol | 7-Aminoheptan-2-ol |
Reactions Involving Carbonyl Condensations
Carbonyl condensation reactions are a cornerstone of carbon-carbon and carbon-nitrogen bond formation in organic chemistry. 7-Aminoheptan-2-one, possessing both a nucleophilic amino group and an electrophilic ketone, can undergo intramolecular condensation reactions.
The most probable intramolecular reaction for 7-aminoheptan-2-one is a cyclization to form a six-membered heterocyclic ring. This occurs through the nucleophilic attack of the primary amino group onto the carbonyl carbon. The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to yield a cyclic imine, specifically a tetrahydropyridine (B1245486) derivative.
The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the less nucleophilic amino group. In the case of 7-aminoheptan-2-one hydrochloride, the acidic nature of the salt itself can facilitate this transformation, often upon heating.
Table 1: Intramolecular Carbonyl Condensation of 7-Aminoheptan-2-one
| Reactant | Conditions | Intermediate | Product | Ring Size |
| 7-Aminoheptan-2-one | Acid catalyst, Heat | Hemiaminal | 2-Methyl-2,3,4,5-tetrahydropyridine | 6-membered |
Oxidation Pathways of Aminoketones
The bifunctional nature of 7-aminoheptan-2-one presents multiple sites for oxidation. The specific pathway and resulting products depend on the oxidizing agent and reaction conditions.
The primary amino group can be oxidized to various nitrogen-containing functionalities. Mild oxidation might yield a hydroxylamine, while stronger conditions could lead to an oxime or even a nitrile group. organic-chemistry.org The ketone moiety can also undergo oxidation, for instance, through a Baeyer-Villiger oxidation, where an insertion of an oxygen atom adjacent to the carbonyl group would yield an ester.
Given the structure of 7-aminoheptan-2-one, several potential oxidation products can be postulated based on established reactivity patterns of amino and keto groups.
Table 2: Potential Oxidation Products of 7-Aminoheptan-2-one
| Functional Group Targeted | Oxidizing Agent Type | Potential Product(s) |
| Amino Group (-NH₂) | Peroxides, Peracids | 7-Nitroheptan-2-one |
| Amino Group (-NH₂) | Mild Oxidants | 7-(Hydroxyamino)heptan-2-one |
| Ketone (C=O) | Peroxy acids (e.g., m-CPBA) | Pentyl acetate (B1210297) (from Baeyer-Villiger oxidation) |
| α-Methylene to Ketone | Strong Oxidants (e.g., KMnO₄) | Cleavage products, dicarboxylic acids |
Note: This table represents theoretically possible transformations. The actual product distribution would depend on specific experimental conditions.
Multi-Component Reactions and Heterocycle Synthesis Incorporating 7-Aminoheptan-2-one
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient tools for synthesizing complex molecules, particularly heterocycles. researchgate.net The dual functionality of 7-aminoheptan-2-one makes it a suitable substrate for several well-known MCRs.
Hantzsch Pyridine (B92270) Synthesis: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia. wikipedia.org 7-Aminoheptan-2-one can serve as the nitrogen donor. In a four-component variation, 7-aminoheptan-2-one could react with an aldehyde and a β-ketoester to produce highly substituted dihydropyridines, which can then be aromatized to the corresponding pyridine derivatives. The amino group provides the nitrogen for the pyridine ring, while the ketone functionality could potentially participate in side reactions or require protection.
Paal-Knorr Pyrrole Synthesis: The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. youtube.com While 7-aminoheptan-2-one is not a 1,4-dicarbonyl, it can act as the primary amine component. If reacted with a 1,4-diketone like hexane-2,5-dione, it would yield an N-substituted pyrrole, specifically 1-(6-oxohexan-2-yl)-2,5-dimethyl-1H-pyrrole. This reaction proceeds via the formation of hemiaminals followed by cyclization and dehydration. acs.org
Ugi and Biginelli Reactions: Other prominent MCRs could also theoretically employ 7-aminoheptan-2-one.
In the Ugi reaction , a ketone, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org 7-Aminoheptan-2-one could serve as both the amine and ketone component in an intramolecular fashion or as separate components in an intermolecular reaction, leading to complex peptide-like structures.
The Biginelli reaction typically involves an aldehyde, a β-ketoester, and urea. wikipedia.org While not a direct fit, variations of this reaction could potentially incorporate an aminoketone as either the amine or keto component, leading to dihydropyrimidinone-like structures.
The application of 7-aminoheptan-2-one in these MCRs provides a pathway to a diverse range of heterocyclic structures, leveraging the compound's bifunctionality for efficient molecular construction.
Table 3: Potential MCR Applications of 7-Aminoheptan-2-one
| MCR Name | Role of 7-Aminoheptan-2-one | Other Reactants | Potential Heterocyclic Product |
| Hantzsch Synthesis | Nitrogen Source (Amine) | Aldehyde, β-Ketoester | Substituted Dihydropyridine/Pyridine |
| Paal-Knorr Synthesis | Primary Amine | 1,4-Dicarbonyl Compound | N-Substituted Pyrrole |
| Ugi Reaction | Amine and/or Ketone | Carboxylic Acid, Isocyanide | α-Acylamino Amide |
Advanced Characterization Techniques in 7 Aminoheptan 2 One Hydrochloride Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are pivotal in providing detailed information about the molecular architecture and functional groups present in 7-Aminoheptan-2-one (B1287075) hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 7-Aminoheptan-2-one hydrochloride. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide a wealth of structural information. For instance, the protons on the carbon adjacent to the amino group will exhibit a different chemical shift compared to the protons on the carbon adjacent to the ketone group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the seven-carbon backbone and the positions of the ketone and amino functional groups.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further resolve complex structural details. COSY experiments reveal proton-proton couplings, helping to establish the connectivity of the hydrocarbon chain. HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignments of the ¹H and ¹³C signals.
Table 1: Representative ¹H NMR Spectral Data for a Related Compound (2-Methylheptane)
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-A | 1.524 | - | J(A,F) = 6.6 |
| H-B | 1.29 | - | J(B,E) = 7.0 |
| H-C | 1.26 | - | - |
| H-D | 1.16 | - | - |
| H-E | 0.889 | - | - |
| H-F | 0.870 | - | - |
Note: This data for 2-Methylheptane is illustrative of the types of information obtained from a ¹H NMR spectrum. chemicalbook.com Specific values for this compound would differ.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak typically in the range of 1700-1725 cm⁻¹ would indicate the presence of the C=O (ketone) stretching vibration. The N-H stretching vibrations of the primary amine hydrochloride salt would appear as a broad band in the region of 3000-3300 cm⁻¹. C-H stretching and bending vibrations from the heptane (B126788) backbone would also be present.
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The C-C backbone of the heptane chain would likely produce distinct signals in the Raman spectrum.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1700 - 1725 |
| N-H (Amine Salt) | Stretch | 3000 - 3300 (broad) |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C-H (Alkyl) | Bend | 1350 - 1470 |
Note: These are general ranges and the exact positions can vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula. For 7-Aminoheptan-2-one, the expected exact mass is 129.1154 g/mol . nih.gov The hydrochloride salt will have a correspondingly higher mass. ESI-MS in positive ion mode is often used to confirm the molecular ion peak.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used chromatographic techniques for the analysis of non-volatile compounds like this compound.
Methodology: These techniques involve pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For a polar compound like this compound, reversed-phase HPLC using a C18 column is a common approach. Detection is often achieved using a UV detector.
Applications: HPLC and UPLC are used to assess the purity of synthesized this compound and to quantify its concentration in research samples. UPLC, with its smaller particle size packing material, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While the hydrochloride salt of 7-Aminoheptan-2-one is non-volatile, the free base form or a derivatized version can be analyzed by GC.
Methodology: In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by a carrier gas (the mobile phase). The choice of column (stationary phase) is critical for achieving good separation.
Applications: GC can be employed to detect and quantify volatile impurities in samples of this compound, such as residual solvents or unreacted starting materials. Headspace GC is particularly useful for analyzing volatile organic compounds in a sample matrix.
Chiral Purity Analysis for Enantioselective Syntheses
The synthesis of specific enantiomers of chiral molecules is a significant focus in modern organic chemistry, particularly for pharmaceutical applications where the biological activity of enantiomers can differ dramatically. Since 7-Aminoheptan-2-one possesses a chiral center at the carbon atom bearing the amino group, methods to separate and quantify its enantiomers are essential for evaluating the success of enantioselective synthetic routes. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for this purpose. nih.govsigmaaldrich.com
The selection of an appropriate chiral stationary phase is critical for achieving enantiomeric separation. For primary amines and amino ketones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated high enantioselectivity. nih.govyakhak.org These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times on the chromatographic column.
The general approach for the chiral purity analysis of this compound would involve the following steps:
Sample Preparation: A solution of the this compound sample is prepared in a suitable solvent that is compatible with the mobile phase.
Chromatographic Separation: The sample is injected into an HPLC system equipped with a chiral column. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, is passed through the column. nih.gov The composition of the mobile phase is optimized to achieve the best separation.
Detection: As the separated enantiomers elute from the column, they are detected by a UV or fluorescence detector. yakhak.org
Quantification: The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.
A hypothetical HPLC method for the chiral analysis of 7-Aminoheptan-2-one could utilize a column like Chiralcel® OD-H, which is a cellulose-based CSP. The mobile phase might consist of a gradient of n-hexane and isopropanol. The expected outcome would be two distinct peaks corresponding to the (R)- and (S)-enantiomers of 7-Aminoheptan-2-one.
Table 1: Hypothetical HPLC Parameters for Chiral Purity Analysis of 7-Aminoheptan-2-one
| Parameter | Value |
| Column | Chiralcel® OD-H (or similar cellulose-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
The successful development of such a method is crucial for quality control in the production of enantiomerically pure this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method would provide definitive information about its molecular geometry, bond lengths, bond angles, and the packing of the molecules in the crystal lattice. Amine salts, such as hydrochlorides, are crystalline substances that are well-suited for X-ray diffraction studies. oxfordreference.com
The process of X-ray crystallography involves several key stages:
Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound.
Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. From this map, the positions of the individual atoms can be deduced, and a model of the molecular structure is built and refined.
While a specific crystal structure for this compound has not been reported in the searched literature, the analysis of similar amine hydrochloride salts reveals common structural features. researchgate.net The protonated amino group (R-NH3+) forms ionic interactions and hydrogen bonds with the chloride anion (Cl-). These interactions are fundamental to the stability of the crystal lattice.
A crystallographic study of this compound would be expected to reveal:
The conformation of the heptan-2-one backbone.
The precise bond lengths and angles of the ketone and ammonium (B1175870) functional groups.
The hydrogen bonding network between the ammonium group and the chloride ion, as well as any intermolecular interactions between the organic cations.
Table 2: Expected Crystallographic Data for this compound (Hypothetical)
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths | C=O, C-N, N-H (Å) |
| Key Bond Angles | C-C-C, C-N-H (°) |
| Hydrogen Bonds | N-H···Cl distances and angles |
The determination of the solid-state structure of this compound through X-ray crystallography would provide an unambiguous confirmation of its chemical identity and offer valuable insights into its physical properties.
Applications and Synthetic Utility of 7 Aminoheptan 2 One Hydrochloride in Advanced Organic Synthesis
Building Block for Complex Organic Molecules and Natural Product Synthesis
7-Aminoheptan-2-one (B1287075) hydrochloride is a valuable bifunctional molecule that serves as a versatile building block in the intricate field of organic synthesis. Its linear seven-carbon chain, appended with a ketone at the 2-position and a primary amine at the 7-position (as the hydrochloride salt), provides two reactive handles for a variety of chemical transformations. This dual functionality allows for the strategic and controlled construction of more complex molecular architectures.
In the realm of natural product synthesis, the structural motif present in 7-aminoheptan-2-one can be found embedded within or serve as a key precursor to various bioactive compounds. Its utility lies in its ability to participate in cyclization reactions, chain elongations, and the introduction of nitrogen-containing heterocycles, which are common features in many natural products. The strategic unmasking or transformation of the ketone and amine functionalities allows for the stepwise assembly of intricate molecular frameworks.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The inherent structural features of 7-aminoheptan-2-one hydrochloride make it a significant intermediate in the generation of scaffolds with potential pharmacological activity. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a diverse range of chemical reactions to build upon its backbone.
Precursor in Medicinal Chemistry Programs
In medicinal chemistry, this compound is utilized as a starting material or a key intermediate in the synthesis of novel therapeutic agents. Its linear aliphatic chain can be modified to influence lipophilicity and other pharmacokinetic properties, while the amino and ketone groups provide sites for the introduction of various pharmacophores. Researchers have explored its derivatives for their potential biological activities. For instance, preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
| Research Area | Application of this compound Derivatives | Source |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of growth in multi-drug resistant bacterial strains |
Synthesis of Reagents for Receptor Studies
The structural framework of this compound is amenable to the synthesis of tailored molecules for receptor binding and functional studies. By modifying the core structure, researchers can design and create specific ligands to probe the binding pockets and functional responses of various receptors. The related compound, tuaminoheptane, which is also a 7-carbon chain with an amino group, has been investigated for its interaction with biological targets. nih.gov This highlights the potential for derivatives of 7-aminoheptan-2-one to be developed as tools for pharmacological research.
Role in the Production of Specialty Chemicals and Agrochemicals
The reactivity of this compound makes it a useful intermediate in the production of specialty chemicals. Its ability to undergo various transformations such as oxidation and reduction allows for the synthesis of a range of chemical derivatives. These derivatives can possess specific properties tailored for various industrial applications. In the field of agrochemicals, the introduction of the aminoheptanone backbone can be a strategic step in the synthesis of new pesticides and herbicides, where the specific arrangement of functional groups can contribute to their biological activity.
Utilization in Chiral Catalysis and Ligand Design
While direct applications of this compound in chiral catalysis are not extensively documented, its structural components, particularly the amino group, are fundamental to the design of chiral ligands. nih.gov Chiral ligands are crucial for asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. nih.govutexas.edu The amino functionality can be a key coordinating atom in metal-based catalysts.
The general principle involves the synthesis of more complex chiral ligands that incorporate an amino group similar to that in 7-aminoheptan-2-one. These ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, aminotions, and carbon-carbon bond-forming reactions. The design of these ligands is often modular, allowing for systematic variation to optimize enantioselectivity for a specific reaction. nih.gov The development of novel chiral ligands is a continuous effort in chemical research, aiming to create more efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. utexas.edu
Future Research Directions and Emerging Areas for 7 Aminoheptan 2 One Hydrochloride
Development of Novel and Sustainable Synthetic Routes
The pursuit of more efficient and environmentally benign methods for synthesizing 7-Aminoheptan-2-one (B1287075) hydrochloride is a key area of ongoing research. Traditional multi-step syntheses are being challenged by innovative approaches that offer improved yields, reduced waste, and greater scalability.
Emerging methodologies focus on green chemistry principles. One promising frontier is the use of enzymatic amination. Engineered transaminases, for instance, can catalyze the asymmetric amination of a ketone precursor in an aqueous buffer, potentially achieving high enantiomeric excess for chiral derivatives. While currently limited to smaller scales, this approach significantly reduces reliance on harsh reagents and organic solvents.
Another advanced method is microwave-assisted synthesis. The application of microwave irradiation can dramatically accelerate reaction times to under an hour, while providing comparable or even improved yields over conventional heating methods. The associated energy savings make this an economically attractive option for larger-scale production.
Despite these advancements, challenges remain. The stability of the ketone functional group, particularly in acidic conditions required for hydrochloride salt formation, necessitates careful in-process monitoring to prevent degradation. Furthermore, the formation of N-alkylated byproducts, especially in direct amination routes, requires costly chromatographic purification steps. Future research will likely focus on developing more selective catalysts and optimizing reaction conditions to overcome these hurdles.
Table 1: Comparison of Synthetic Methodologies for Amino Ketones
| Methodology | Advantages | Challenges | Key Research Focus |
|---|---|---|---|
| Enzymatic Amination | High enantioselectivity, mild reaction conditions, reduced waste. | Currently limited to lab-scale, enzyme stability and cost. | Development of robust and reusable enzyme catalysts. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, significant energy savings. | Potential for localized overheating, scalability requires specialized equipment. | Optimization of microwave parameters for uniform heating and yield maximization. |
| Reductive Amination | Good yields, well-established procedures. | Formation of N-alkylated and other byproducts, requires purification. | Design of highly selective reducing agents and catalysts. |
Exploration of Unconventional Reactivity Profiles
The bifunctional nature of 7-Aminoheptan-2-one hydrochloride, possessing both a primary amine and a ketone, allows for a diverse range of chemical transformations. While standard reactions are well-documented, future research is aimed at uncovering and exploiting less conventional reactivity pathways.
The primary amino group can undergo oxidation to form oximes or nitriles, or participate in substitution reactions to create a wide array of derivatives. The ketone group is readily reduced to a secondary alcohol. A key reaction is the formation of a Schiff base (imine) through condensation with an aldehyde, a critical step in many synthetic and biological applications.
Unconventional reactivity studies may explore selective transformations under novel catalytic systems, such as photoredox or electrocatalysis, to access unique chemical space. For example, controlling the chemoselectivity to functionalize either the amine or the ketone in the presence of the other without protecting groups is a significant challenge. Research into regioselective C-H activation adjacent to the carbonyl or amino groups could also unlock new pathways for derivatization, leading to novel molecular scaffolds.
Integration into Advanced Materials Science Research
The distinct functional groups of this compound make it a valuable monomer for the synthesis of advanced functional polymers. Its ability to act as a building block for high-performance materials is a rapidly emerging area of interest, particularly in the field of nonlinear optics (NLO).
Research has shown that bis(o-amino ketone) monomers can be used in acid-catalyzed polycondensation reactions to create complex polymers like polyquinolines. nycu.edu.tw These polymers possess high thermal stability and desirable mechanical properties. By incorporating chromophores into the polymer backbone or as side-chains, materials with significant NLO activity can be developed for applications in electro-optic devices. nycu.edu.twdtic.mil The amino and ketone functionalities are crucial for building the quinoline (B57606) rings during the polymerization process. archive.org Future work in this area could involve synthesizing novel copolymers by reacting this compound with other monomers to fine-tune the material's physical and optical properties, such as glass transition temperature and solubility, for specific device requirements. archive.org
Application in Bioconjugation Chemistry and Chemical Biology Probes
The reactivity of the primary amine in this compound is being harnessed to develop sophisticated tools for chemical biology and diagnostics. A key application lies in its use as a component in sensor assemblies for the detection of chiral molecules.
A prominent strategy involves the in situ condensation of the amine with a functionalized aldehyde, such as 2-pyridinecarboxaldehyde (B72084) or o-formyl phenyl boronic acid, to form a chiral imine. nih.govutexas.edu This newly formed imine can then act as a ligand, coordinating with a metal complex or another receptor molecule. This binding event can be designed to produce a measurable change in a spectroscopic signal, such as circular dichroism (CD). nih.govutexas.edu
This principle allows for the creation of chemosensors to rapidly determine the enantiomeric excess and concentration of chiral analytes. The modular nature of this approach, where different amines and receptors can be combined, enables the development of sensor arrays for high-throughput screening and the analysis of complex mixtures. Future research will likely focus on designing more sensitive and selective receptor systems and expanding the range of analytes that can be detected using this methodology.
Advanced Computational Modeling for Optimized Synthesis and Transformation Pathways
Advanced computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) and other molecular modeling techniques provide deep insights into its electronic structure, reactivity, and interaction with other chemical species. researchgate.netbiointerfaceresearch.com
Computational studies on β-amino ketones are used to optimize molecular geometries and calculate the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for predicting the molecule's reactivity and the potential for intermolecular charge transfer during reactions. researchgate.net
Furthermore, computational models are employed to elucidate complex reaction mechanisms, such as the Mannich-type reaction or the Leuckart reaction, which are relevant to amino ketone synthesis. nih.govresearchgate.net By simulating reaction pathways and transition states, researchers can identify the most energetically favorable routes, predict potential byproducts, and design more efficient catalytic systems. These in silico experiments can significantly reduce the amount of empirical lab work required, accelerating the development of optimized synthetic protocols and novel chemical transformations. nih.govjetir.org
Q & A
Basic Research Questions
Q. How is 7-Aminoheptan-2-one hydrochloride synthesized in laboratory settings?
- Methodological Answer : A common approach involves multi-step reactions starting with heptan-2-one. Key steps include:
Amination : Introduce the amino group via reductive amination using a catalyst like palladium or nickel under hydrogen gas .
Hydrochloride Formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Purification : Use recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate high-purity product .
- Critical Parameters : Monitor reaction pH and temperature to avoid side products. Confirm intermediates via TLC or LC-MS .
Q. What analytical techniques confirm the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify molecular structure (e.g., amine proton at δ 1.5–2.5 ppm, ketone carbon at ~210 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 178.1) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for powder handling .
- First Aid : For skin contact, rinse with water for 15 minutes. If inhaled, move to fresh air and seek medical attention .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test alternatives like Raney nickel or enzymatic catalysts for reductive amination efficiency .
- Solvent Optimization : Compare yields in aprotic solvents (e.g., THF) versus protic solvents (e.g., methanol) to minimize side reactions .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, pressure, and stoichiometry .
Q. What strategies identify and characterize impurities in this compound batches?
- Methodological Answer :
- Impurity Profiling :
- Structural Elucidation : Combine LC-MS/MS and H NMR to resolve overlapping peaks from isomeric impurities .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–9) and monitor degradation via:
Kinetic Studies : Sample aliquots at intervals (0, 24, 48 hrs) for HPLC analysis .
Arrhenius Modeling : Accelerate degradation at elevated temperatures (40–60°C) to predict shelf-life .
- Key Finding : Stability decreases above pH 6 due to deprotonation of the amine group, leading to hydrolysis .
Q. How can contradictions in spectroscopic data interpretation for this compound be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for C chemical shifts) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve signal overlap in crowded regions (e.g., methylene protons) .
- Collaborative Analysis : Share raw data with open-access platforms for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
